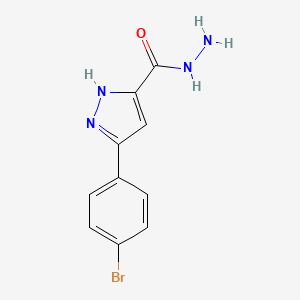
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
Übersicht
Beschreibung
The compound "3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of various studies to explore their potential as therapeutic agents.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazides with various aldehydes or ketones in the presence of acid or base catalysts. For instance, the synthesis of related compounds has been reported through the condensation of different chalcones with semicarbazide or thiosemicarbazide in an ethanolic sodium hydroxide solution, as seen in the synthesis of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and its thioamide counterpart . Another example includes the one-pot synthesis of pyrazole-based carbohydrazone derivatives from the condensation of carbohydrazide with arylazo benzaldehyde .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction analysis. This technique provides detailed information about the geometrical parameters of the molecule, which can be compared with theoretical calculations such as Density Functional Theory (DFT) to confirm the structure . The crystal packing can be stabilized by various intermolecular interactions, including hydrogen bonds and weak van der Waals forces .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the carbohydrazide group can react with aldehydes to form hydrazone derivatives, which have been shown to exhibit antibacterial activity . Additionally, the presence of substituents on the phenyl rings can influence the reactivity and the type of chemical reactions the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromism, vibrational frequencies, and electronic absorption, can be studied using various spectroscopic methods. Solvatochromic studies help in understanding the photophysical behavior of the compound in different solvents . Vibrational spectroscopy, including FT-IR and FT-Raman, provides insights into the bonding features and stability of the molecule . The electronic properties, such as HOMO and LUMO energies, can be investigated using UV-vis spectroscopy and theoretical calculations to assess the charge transfer within the molecule .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide and its derivatives have shown promising results in inhibiting bacterial growth. One study highlighted the synthesis and biological activity of N′-benzoyl derivatives of this compound, which demonstrated strong inhibitory effects on Staphylococcus aureus and Bacillus subtilis DNA gyrase, suggesting potential as potent DNA gyrase inhibitors (Sun et al., 2013).
Antiviral Properties
Certain derivatives of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide have shown effectiveness against viruses. For example, specific compounds synthesized from this chemical structure exhibited a reduction in the number of viral plaques caused by Herpes simplex type-1 (HSV-1), indicating potential antiviral applications (Dawood et al., 2011).
Corrosion Inhibition
This compound and its analogs have been investigated for their ability to protect metals against corrosion. A study focusing on carbohydrazide-pyrazole compounds found that they could significantly inhibit corrosion on mild steel in acidic environments. The compounds formed protective layers on the metal surface, highlighting their potential as corrosion inhibitors (Paul et al., 2020).
Cancer Research
In cancer research, certain pyrazole derivatives, including those related to 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide, have been synthesized and tested for antiproliferative activities. Some of these compounds showed significant cytotoxic effects against breast cancer and leukemia cells, suggesting potential as therapeutic agents in oncology (Ananda et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A related compound, a gold (iii) complex with a similar structure, has been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity of the gold (III) complex for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
Related compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative injury . They also influence the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Result of Action
A related compound has been found to have a significant inhibitory effect on acetylcholinesterase (ache), leading to changes in nerve pulse transmission and behavior in both mammals and fish .
Action Environment
The suzuki–miyaura coupling reaction, which may be involved in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDGWEUCSUKCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the structure-activity relationship (SAR) observed for these compounds?
A: The research [] highlights the significance of structural modifications in influencing the biological activity of these compounds. While the exact SAR details aren't extensively discussed, the study mentions that these were analyzed based on biological results and docking simulations. This implies that variations in the benzoyl and/or pyrazole moieties likely impact how effectively these derivatives bind to DNA gyrase, influencing their inhibitory potency. Further research focusing on systematically altering different parts of the molecule and evaluating the subsequent changes in activity would provide a more comprehensive understanding of the SAR.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



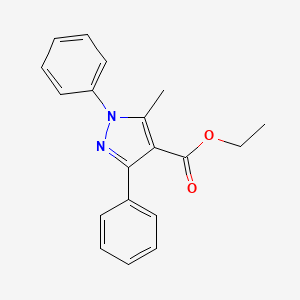
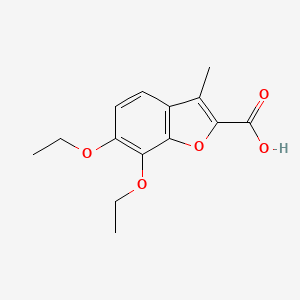
![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)
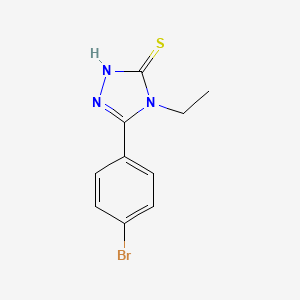
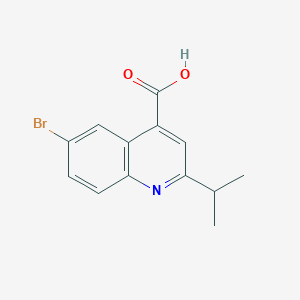

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)





![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)
